molecular formula C17H12N4S B5733027 4-PHENYL-3-(QUINOLIN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

4-PHENYL-3-(QUINOLIN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

Cat. No.: B5733027
M. Wt: 304.4 g/mol
InChI Key: PVOBXNIUEKHZNS-UHFFFAOYSA-N
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Description

4-PHENYL-3-(QUINOLIN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a heterocyclic compound that features a triazole ring fused with a quinoline moiety

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. Triazoles are known to have various biological activities, including antimicrobial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-3-(QUINOLIN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline-2-carbaldehyde with phenylhydrazine to form an intermediate hydrazone, which then undergoes cyclization with thiocarbonyl compounds to yield the target triazole-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-3-(QUINOLIN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-PHENYL-3-(QUINOLIN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-PHENYL-3-(QUINOLIN-2-YL)-1,2,4-TRIAZOLE: Lacks the dihydro and thione functionalities.

    3-(QUINOLIN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: Lacks the phenyl group.

Uniqueness

4-PHENYL-3-(QUINOLIN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-phenyl-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S/c22-17-20-19-16(21(17)13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h1-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOBXNIUEKHZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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